molecular formula C11H13O2- B11724515 3-(2,6-Dimethylphenyl)propanoate

3-(2,6-Dimethylphenyl)propanoate

Cat. No.: B11724515
M. Wt: 177.22 g/mol
InChI Key: CMUMYLYPFFNWNN-UHFFFAOYSA-M
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Description

3-(2,6-Dimethylphenyl)propanoate is an organic ester featuring a propanoate backbone substituted with a 2,6-dimethylphenyl group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive molecules, particularly fungicides and enzyme inhibitors .

Properties

Molecular Formula

C11H13O2-

Molecular Weight

177.22 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)/p-1

InChI Key

CMUMYLYPFFNWNN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)propanoate typically involves the esterification of 2,6-dimethylphenol with propanoic acid. One common method includes the use of sodium hydride as a base and propanoyl chloride as the acylating agent. The reaction is carried out in anhydrous ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dimethylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s aromatic ring can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table summarizes key differences between 3-(2,6-Dimethylphenyl)propanoate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₁H₁₄O₂ 178.23 2,6-dimethylphenyl, ester group Likely moderate hydrophobicity
Methyl 3-amino-3-(2,6-dichlorophenyl)propanoate C₁₀H₁₁Cl₂NO₂ 248.11 2,6-dichlorophenyl, amino group Higher polarity due to Cl and NH₂
Ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate C₁₃H₁₆O₃ 220.26 2,6-dimethylphenyl, ketone group Increased reactivity (ketone moiety)
3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone C₁₈H₁₇F₃O 306.33 2,6-dimethylphenyl, CF₃ group Enhanced lipophilicity (CF₃)
1-(2,3-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one C₁₈H₁₇Cl₂O 326.23 2,3-dichlorophenyl, ketone group Dual halogenation for bioactivity

Key Observations :

  • Substituent Effects: The 2,6-dimethylphenyl group in the parent compound provides steric hindrance and moderate hydrophobicity.
  • Functional Group Impact: Derivatives with ketone groups (e.g., ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate) exhibit higher reactivity, making them intermediates in synthesis .
  • Lipophilicity: The trifluoromethyl (CF₃) group in 3-(2,6-dimethylphenyl)-4'-trifluoromethylpropiophenone enhances membrane permeability, a critical factor in agrochemical activity .

Biological Activity

3-(2,6-Dimethylphenyl)propanoate, also known as 3-(2,6-dimethylphenyl)propanoic acid, is an organic compound with significant biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoate group attached to a 2,6-dimethylphenyl moiety. Its molecular formula is C11H14O2C_{11}H_{14}O_2, with a molecular weight of approximately 178.23 g/mol. The compound exhibits both hydrophobic and hydrophilic properties due to its aromatic and aliphatic components.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 3-(2,6-dimethylphenyl)propanoic acid with an alcohol in the presence of an acid catalyst. Various synthetic routes have been explored to enhance yield and purity, including:

  • Direct Esterification : Reacting the acid with alcohol under reflux conditions.
  • Transesterification : Using an existing ester and alcohol to produce the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, modifications of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

  • In vitro Studies : Compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells when compared to doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : The mechanism involves inhibition of histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in animal models, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Antiproliferative Activity :
    • A study synthesized various derivatives of propanoate compounds and evaluated their effects on HCT-116 cells.
    • Results indicated that several derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis .
  • Mechanistic Insights :
    • Molecular docking studies revealed that these compounds could effectively bind to HDAC enzymes, disrupting their function and leading to increased acetylation of histones, which is associated with cancer cell death .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
AntiproliferativeMethyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.69
AntiproliferativeDoxorubicin2.29
Anti-inflammatoryThis compoundN/AObservational

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